N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
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Overview
Description
“N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . Another study reported the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported that the cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .
Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs such as Atorvastatin and Sunitinib . Researchers explore the structure-activity relationships (SAR) of these compounds to design novel drug candidates.
- Investigating the biological activity of our compound against specific targets (e.g., enzymes, receptors) could lead to the development of new therapeutic agents. Molecular modeling studies can provide insights into its binding mode .
- Pyrrolin-4-ones, structurally related to our compound, have shown antiviral activity. Researchers have synthesized derivatives with potential against viruses such as HIV-1 protease inhibitors .
- Researchers have synthesized similar compounds and screened them for antimycobacterial activity against Mycobacterium tuberculosis . Investigating our compound’s efficacy against bacterial strains could be valuable.
- The synthetic procedure for obtaining our compound involves high yield and operational simplicity . Researchers may explore its use as a building block or precursor in organic synthesis.
Drug Discovery and Medicinal Chemistry
Antiviral Research
Antimycobacterial Activity
Organic Synthesis and Methodology
Future Directions
properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-23(24(29)27-15-9-8-14-21(27)25-17)26-22(28)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,20H,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVGEXQOVNVBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide |
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